(2,4-Bis(3-fluorophenyl)thiazol-5-yl)methanol
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Overview
Description
(2,4-Bis(3-fluorophenyl)thiazol-5-yl)methanol is a chemical compound with the molecular formula C16H11F2NOS and a molecular weight of 303.33 g/mol . This compound features a thiazole ring substituted with two 3-fluorophenyl groups and a methanol group at the 5-position. Thiazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Bis(3-fluorophenyl)thiazol-5-yl)methanol typically involves the reaction of 3-fluorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate undergoes cyclization in the presence of an acid catalyst to form the thiazole ring. The final step involves the reduction of the thiazole aldehyde to the corresponding methanol derivative using a reducing agent such as sodium borohydride .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
(2,4-Bis(3-fluorophenyl)thiazol-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to the corresponding thiazole alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: (2,4-Bis(3-fluorophenyl)thiazol-5-yl)carboxylic acid.
Reduction: this compound.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
(2,4-Bis(3-fluorophenyl)thiazol-5-yl)methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential anti-inflammatory and analgesic activities.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of (2,4-Bis(3-fluorophenyl)thiazol-5-yl)methanol is not fully understood. thiazole derivatives are known to interact with various molecular targets, including enzymes and receptors. The compound may exert its effects by modulating biochemical pathways and inhibiting specific enzymes involved in inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
(4-(4-Fluorophenyl)thiazol-2-yl)methanol: Similar structure but with a different substitution pattern on the thiazole ring.
(2-(4-Fluorophenyl)thiazol-4-yl)methanol: Another thiazole derivative with a different substitution pattern.
Uniqueness
(2,4-Bis(3-fluorophenyl)thiazol-5-yl)methanol is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other thiazole derivatives .
Properties
Molecular Formula |
C16H11F2NOS |
---|---|
Molecular Weight |
303.3 g/mol |
IUPAC Name |
[2,4-bis(3-fluorophenyl)-1,3-thiazol-5-yl]methanol |
InChI |
InChI=1S/C16H11F2NOS/c17-12-5-1-3-10(7-12)15-14(9-20)21-16(19-15)11-4-2-6-13(18)8-11/h1-8,20H,9H2 |
InChI Key |
SARGHBQNGSCTNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=C(SC(=N2)C3=CC(=CC=C3)F)CO |
Origin of Product |
United States |
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